molecular formula C16H14N2O6 B6602473 3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid CAS No. 2229976-13-8

3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid

Cat. No.: B6602473
CAS No.: 2229976-13-8
M. Wt: 330.29 g/mol
InChI Key: NVGUXBFCXOYZOR-UHFFFAOYSA-N
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Description

3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid is a complex organic compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, which make it a valuable tool in various research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid typically involves multiple steps, starting with the preparation of the core isoindole structure. The initial steps may include the formation of the piperidin-3-yl moiety through cyclization reactions, followed by the introduction of the dioxo groups. Subsequent steps involve the attachment of the propanoic acid moiety to the isoindole ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and controlled reaction conditions to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups, which can be further utilized in subsequent chemical processes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows it to interact with various biological targets.

Medicine

In medicine, this compound has potential applications in drug development. Its ability to undergo various chemical reactions makes it a versatile candidate for the synthesis of new therapeutic agents.

Industry

In industry, this compound can be used in the production of materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in research and therapeutic applications. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Pomalidomide: : A closely related compound with similar structural features and applications in medicine.

  • Lenalidomide: : Another structurally similar compound used in medical research and drug development.

Uniqueness

3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid is unique in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility sets it apart from other similar compounds and makes it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c19-12-5-4-11(14(22)17-12)18-15(23)9-3-1-8(2-6-13(20)21)7-10(9)16(18)24/h1,3,7,11H,2,4-6H2,(H,20,21)(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGUXBFCXOYZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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